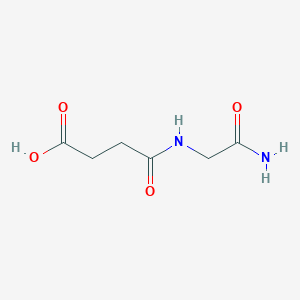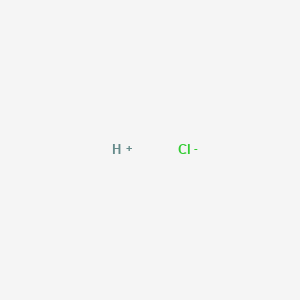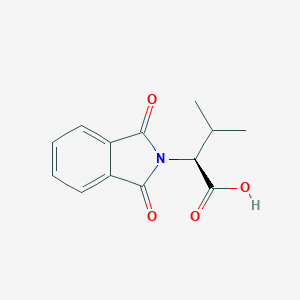
Pht-val-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Pht-val-OH” is a chemical compound with the IUPAC name 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid . It has a molecular weight of 247.25 and its InChI code is 1S/C13H13NO4/c1-7(2)10(13(17)18)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-7,10H,1-2H3,(H,17,18) .
Synthesis Analysis
The synthesis of PHTs involves the condensation of aromatic diamines and paraformaldehyde . A specific method for synthesizing PHT-VAL-OH from Phthalic anhydride and L-Valine has been mentioned .
Molecular Structure Analysis
The molecular formula of “Pht-val-OH” is C13H13NO4 . The average mass is 247.247 Da and the mono-isotopic mass is 247.084457 Da .
Physical And Chemical Properties Analysis
“Pht-val-OH” is a solid at room temperature . It has a storage temperature of 4°C .
科学研究应用
β-Hydroxybutyrate and Polymer Poly-β-Hydroxybutyrate in Health and Disease
Research on β-hydroxybutyrate (β-OHB) and its polymer poly-β-hydroxybutyrate (PHB) elucidates their roles in mammalian health and disease. β-OHB, a significant ketone body produced during ketosis, is synthesized in the liver and can serve as an alternative energy source. PHB, particularly its short-chain, complexed form (cPHB), is found in various tissues and associated with pathological states such as atherosclerotic plaques. The study highlights the potential therapeutic benefits of inducing mild hyperketonemia and explores PHB's mechanisms of action, especially in the heart, where its accumulation is linked to elevated atherogenic lipid profiles (Dedkova & Blatter, 2014).
Metal and Metal-Oxide Nanozymes in Environmental Restoration
Metal and metal-oxide nanozymes demonstrate enzyme-mimicking activities that could surpass natural enzymes in stability, recyclability, and cost-effectiveness. These nanozymes hold promise for eco-environmental restoration, particularly in the removal and transformation of phenolic contaminants (R-OH) in aquatic ecosystems. Their enzymatic characteristics and catalytic mechanisms offer new directions for the application of artificial nanozymes in environmental cleanup efforts (Chen et al., 2019).
Peptide Chemistry: Structure-Activity Relationships
In peptide chemistry, the study of structure-activity relationships of peptides like alpha- and beta-melanocyte stimulating hormones provides insights into designing potent peptides with therapeutic applications. The research encompasses the synthesis of peptides, exploration of D-amino acids to alter peptide activity, and the development of novel opioid receptor agonists and antagonists. This field contributes to our understanding of peptide-based drugs and their potential in treating various conditions, including opioid addiction (Okada, 2009).
Polyhydroxyalkanoates (PHAs) for Biomedical Applications
PHAs, including polyhydroxybutyrate (PHB) and its copolymers, are biodegradable polymers with significant potential in biomedical applications. Their properties can be tailored for specific uses, such as surgical sutures, scaffolds, grafts, and drug delivery systems. The control over the mechanical properties of PHAs through the variation of monomer concentration offers a path towards designing materials that meet specific medical needs, offering alternatives to traditional plastics and contributing to pollution reduction (Grigore et al., 2019).
安全和危害
The safety information for “Pht-val-OH” indicates that it is harmful . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
属性
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-7(2)10(13(17)18)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-7,10H,1-2H3,(H,17,18)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIPGCXIZVZSEC-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pht-val-OH | |
CAS RN |
6306-54-3 |
Source


|
| Record name | 6306-54-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

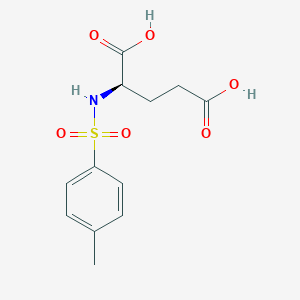
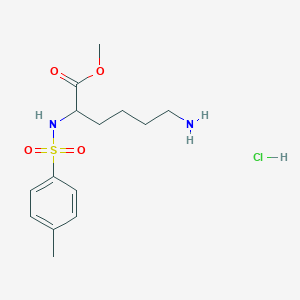
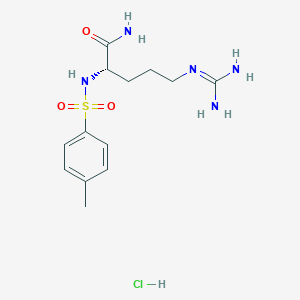
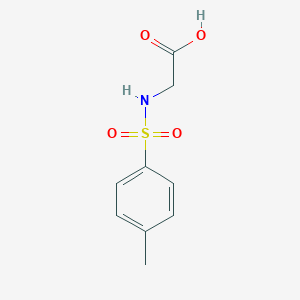
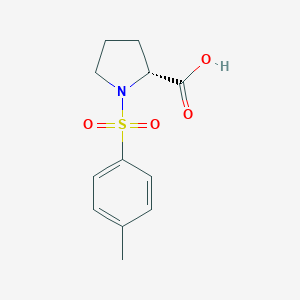
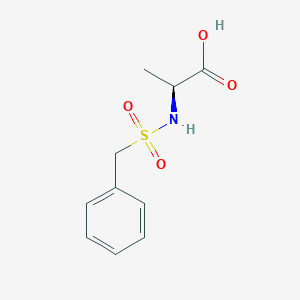
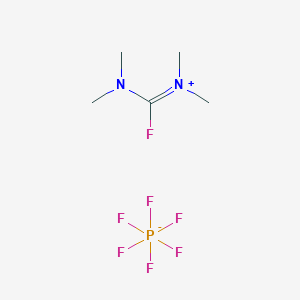
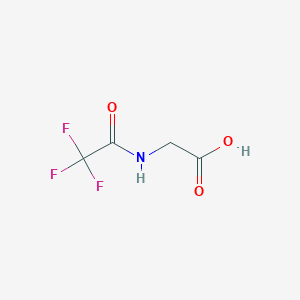
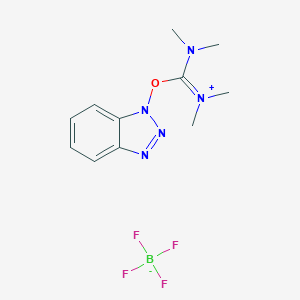
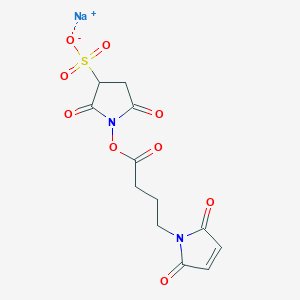
![4-[[(2S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B554649.png)
